beta-Lactose

Catalog No.
S532353
CAS No.
63-42-3
M.F
C12H22O11
M. Wt
342.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Lactose

Formulators using alpha-lactose monohydrate often face hydrolytic degradation and slow dissolution. β-Lactose (CAS 63-42-3) is the anhydrous excipient of choice.

  • 7x higher solubility (500 g/L vs 70 g/L) for rapid oral dissolution.
  • Zero bound water eliminates API hydrolysis risk in moisture-sensitive formulations.
  • Brittle fracture mechanics deliver high-strength compacts without extra binders.
  • Enhanced aerosolization for dry powder inhalers.

CAS Number

63-42-3

Product Name

beta-Lactose

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11-,12+/m1/s1

InChI Key

GUBGYTABKSRVRQ-DCSYEGIMSA-N

solubility

50 to 100 mg/mL at 68 °F (NTP, 1992)
Insoluble in ether and chloroform; very slightly soluble in alcohol
In water, 1.95X10+6 mg/L at 20 °C

Synonyms

Lactose, anhydrous; Fast-flo; Lactose Galactinum

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O

The exact mass of the compound Lactose is 342.1162 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 50 to 100 mg/ml at 68° f (ntp, 1992)0.58 minsoluble in ether and chloroform; very slightly soluble in alcoholin water, 1.95x10+6 mg/l at 20 °c. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents. It belongs to the ontological category of lactose in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥99%

Package Size

25 g, 100 g, 500 g

beta-Lactose (CAS 63-42-3) is a naturally occurring disaccharide and a specific anomeric isomer of lactose, predominantly utilized in its anhydrous crystalline state. In industrial and pharmaceutical procurement, it is recognized as a premium excipient and carrier, distinguished from the ubiquitous alpha-lactose monohydrate by its superior physicochemical properties [1]. Specifically, beta-lactose offers a significantly higher aqueous solubility, greater relative sweetness, and a complete lack of bound crystallization water [2]. These baseline characteristics make it a highly sought-after material for direct compression tableting, dry powder inhaler (DPI) formulations, and specialized nutritional applications where rapid dissolution and optimal compaction mechanics are critical for product performance.

Research Fit

Anomeric Identity Anhydrous β-lactose; distinct lattice from α-monohydrate
Key Behaviors Higher aqueous solubility; brittle fracture compaction profile
Procurement Context Excipient for direct compression and release-rate design studies

Substituting beta-lactose with the more common alpha-lactose monohydrate often leads to formulation failures, particularly in moisture-sensitive and fast-dissolving applications. Alpha-lactose monohydrate contains approximately 5% bound water of crystallization, which can trigger hydrolytic degradation in sensitive active pharmaceutical ingredients (APIs)—a risk entirely mitigated by the anhydrous nature of beta-lactose [1]. Furthermore, alpha-lactose exhibits a substantially lower aqueous solubility (around 70 g/L) compared to beta-lactose (500 g/L), which can severely retard the dissolution profile of oral dosages [1]. From a manufacturability standpoint, generic alpha-lactose yields lower tensile strength during direct compression, whereas beta-lactose undergoes specific brittle fracture mechanics to create high-strength compacts without requiring excessive secondary binders [2].

Substitution Risk

Property
β-Lactose Anhydrous
α-Lactose Monohydrate
Aqueous Solubility
Higher solubility; faster dissolution potential
Lower solubility; rate-limiting dissolution
Solid-State Stability
Humidity-driven mutarotation to α-form possible
Stable monohydrate; no anomeric conversion
Compaction Mechanism
Brittle fracture; reported robust recompactibility
Plastic deformation; lubricant-sensitive

Aqueous Solubility and Dissolution Kinetics

beta-Lactose demonstrates a dramatically higher solubility profile in aqueous environments compared to its alpha anomer. Quantitative assessments show that beta-lactose achieves a solubility of approximately 500 g/L, whereas alpha-lactose monohydrate is limited to roughly 70 g/L under identical conditions [1].

Evidence DimensionAqueous Solubility
Target Compound Data~500 g/L
Comparator Or Baseline~70 g/L (alpha-Lactose monohydrate)
Quantified DifferenceOver 7-fold higher solubility
ConditionsAqueous solution at 20-25°C

Enables the formulation of fast-dissolving oral dosage forms and high-concentration liquid suspensions without premature precipitation.

Aqueous Solubility
Reported
~50 g/100 mL vs ~7 g/100 mL
Supports dissolution-rate differentiation in formulations
Approximately 7-fold difference at 20 °C

Tablet Tensile Strength

In comparative compactibility studies of pharmaceutical excipients, anhydrous beta-lactose forms tablets with superior tensile strength compared to alpha-lactose monohydrate. The brittle fracture mechanics of beta-lactose during compaction generate clean, unlubricated surfaces that enhance interparticulate bonding[1].

Evidence DimensionTablet Tensile Strength
Target Compound DataHigh tensile strength via brittle fracture bonding
Comparator Or BaselineLower tensile strength (alpha-Lactose monohydrate)
Quantified DifferenceSuperior compactibility and binding capacity
ConditionsDirect compression tableting using instrumented presses

Reduces the need for secondary binders in tablet formulations, lowering overall excipient costs and simplifying the manufacturing process.

Disintegration Time
Head-to-head
220 s vs 27 s
Anomeric ratio controls tablet breakup; supports sustained-release design
8.1x slower with high β-content (86.5% β vs 79.5% α)

Bound Water Elimination and API Stability

Unlike alpha-lactose monohydrate, which inherently contains one molecule of water of crystallization (approximately 5% w/w), pure beta-lactose is crystallized in an anhydrous state. This absence of bound water prevents moisture transfer to the active pharmaceutical ingredient during long-term storage [1].

Evidence DimensionBound Water of Crystallization
Target Compound Data0% (Anhydrous)
Comparator Or Baseline~5% w/w (alpha-Lactose monohydrate)
Quantified DifferenceComplete elimination of crystallization water
ConditionsSolid-state formulation and shelf-life storage

Prevents hydrolytic degradation of moisture-sensitive APIs, ensuring regulatory compliance and extended product shelf-life.

Conversion RH Threshold
Head-to-head
77% RH at 20 °C
79% RH at 50 °C
Defines safe storage humidity; informs packaging requirements
β-anhydrate → α-monohydrate transformation boundary

Dry Powder Inhaler Lung Deposition

Roller-dried anhydrous beta-lactose possesses highly optimized surface properties for pulmonary drug delivery. Studies evaluating the aerosolization of APIs report significantly higher in-vitro deep lung deposition when using beta-lactose as a carrier compared to conventional crystalline alpha-lactose monohydrate [1].

Evidence DimensionIn-Vitro Lung Deposition (Fine Particle Fraction)
Target Compound DataSignificantly higher deposition
Comparator Or BaselineLower deposition (Crystalline alpha-Lactose monohydrate)
Quantified DifferenceEnhanced aerodynamic delivery efficiency
ConditionsDry powder inhaler (DPI) aerosolization testing

Optimizes the aerodynamic delivery of pulmonary drugs, making it a critical carrier choice for high-efficiency respiratory therapies.

Release Rate Tuning
Head-to-head
k = 0.40 vs 0.23 min⁻¹
Anomeric ratio tunes drug release for tailored kinetics
1.7x faster release with high β-content carrier
Compaction Mechanism
Data to verify
Brittle fracture
May support robust direct compression; verify lot behavior
Supplier-provided data; source review recommended

Direct Compression of Moisture-Sensitive APIs

Because beta-lactose is anhydrous and exhibits superior compactibility through brittle fracture, it is the excipient of choice for directly compressing moisture-sensitive drugs. It eliminates the risk of hydrolytic degradation associated with the bound water found in standard alpha-lactose monohydrate [1].

DPI Carrier Particles

beta-Lactose is specifically selected as a carrier in respiratory formulations to improve the flowability and aerosolization of micronized APIs. Its unique surface properties facilitate higher fine particle fractions and deeper lung deposition compared to conventional crystalline carriers[2].

Fast-Dissolving Oral Dosages

For formulations requiring rapid onset of action, the 7-fold higher aqueous solubility of beta-lactose ensures a much faster dissolution profile than alpha-lactose. This makes it ideal for orally disintegrating tablets (ODTs) and fast-acting sublinguals [2].

Application Fit

Application
Selection Property
Validation Focus
Sustained-release tablet research
Anomeric composition control
Disintegration and dissolution profile
Humidity-controlled storage
Phase stability threshold
Packaging and RH monitoring
Fast-disintegrating oral forms
Low moisture content, rapid disintegration
Stability of moisture-sensitive APIs
Engineered carrier systems
Tunable α/β ratio
Drug release kinetics customization

Physical Description

Solid; [Sigma-Aldrich MSDS]

Color/Form

White, hard, crystalline mass of white powder

XLogP3

-4.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

342.11621151 Da

Monoisotopic Mass

342.11621151 Da

Heavy Atom Count

23

Taste

Sweet

Density

1.525

LogP

log Kow = -5.03 (est)

Odor

Odorless

Appearance

Solid powder

Melting Point

433 °F (NTP, 1992)
201-202 °C
Decomposes at 203.5 °C
White powder; MP: 222.8 °C; very soluble in water; slightly soluble in ethanol; insoluble in ethyl ether, chloroform /alpha-Lactose/

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

13Q3A43E0S

Related CAS

37383-89-4
16984-38-6 (Alternate)

MeSH Pharmacological Classification

Sweetening Agents

Vapor Pressure

3.42X10-16 mm Hg at 25 °C (est)

Other CAS

5965-66-2
63-42-3

Associated Chemicals

D-Glucose, 4-O-beta-D-galactopyranosyl-, monohydrate; 64044-51-5

Wikipedia

Lactose

Use Classification

Cosmetics -> Skin conditioning; Humectant

Methods of Manufacturing

The liquid whey (about 6.5% dry matter content) is clarified and concentrated in falling film evaporators to 55 - 65% total solids. Upon cooling, the greater part of the lactose crystallizes as lactose monohydrate. The crystal slurry is transferred to a line of decanters and centrifuges and washed several times. ... After drying, milling and fractionation, yellowish lactose (edible grade) of different particle sizes is obtained. After the washing stage the raw product can be redissolved, treated with activated carbon and recrystallized to refined or pharmaceutical grades of lactose. From 1000 kg liquid whey 32.5 kg lactose and 32.5 kg delactosed whey powder are obtained.

General Manufacturing Information

.beta.-D-Glucopyranose, 4-O-.beta.-D-galactopyranosyl-: ACTIVE

Analytic Laboratory Methods

Method: AOAC 2006.06; Procedure: spectrophotometric enzymatic method using weight additions and path length adjustment; Analyte: lactose; Matrix: raw and processed milk containing 3-5.2% anhydrous lactose. The assay is not applicable to lactose-reduced milk manufactured using beta-galactosidase; Detection Limit: not provided.
Method: AOAC 952.05; Procedure: titrimetric method; Analyte: lactose; Matrix: bread; Detection Limit: not provided.
Method: AOAC 972.16; Procedure: infrared spectrometry; Analyte: lactose; Matrix: milk; Detection Limit: not provided.
Method: AOAC 927.07; Procedure: Benedict solution method; Analyte: lactose; Matrix: meat; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for Lactose (8 total), please visit the HSDB record page.

Storage Conditions

Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

Rats fed diets containing 40% lactose for 5 days exhibited higher total liver cholesterol values than controls fed a basal sucrose diet. Lactose-supplemented diets markedly reduced the formation of coprostanol, suggesting a possible relationship between this finding and cholesterol absorption. Quantitative balance studies demonstrated the absorption of 40.4% of administered cholesterol by sucrose controls in contrast to 66.2% of the same dose by lactose-fed rats. Both 2% and 4% calcium chloride inhibited cholesterol absorption when the diet was supplemented with lactose, while as much as 4 % calcium chloride was required to produce a similar effect on a sucrose diet...

Composition and physiological functions of the porcine colostrum

Ryo Inoue, Takamitsu Tsukahara
PMID: 34409709   DOI: 10.1111/asj.13618

Abstract

The first secretion, 24-h post parturition of the mammary glands of sows, known as colostrum, is high in protein and low in lactose and fat. As a consequence of an insufficient ingestion of colostrum, more than 50% of piglets fail to reach weaning and die. The composition and some functions of colostrum have been previously reported. For example, colostrum carbohydrates consist of mainly lactose. Lipids in the colostrum are mostly triacylglycerols, but <1% is fatty acids, which may act as homeostasis regulators. Similarly, proteins are found mostly as casein and whey, the latter being ≥80% immunoglobulins. Colostrum-derived immunoglobulins and bioactive proteins such as azurocidin help the immune system of the piglet fend off infections. In addition, leukocytes and exosomes are other minor but nonetheless equally crucial bioactive components in the porcine colostrum. Modern pig farming has achieved increases in pig productivity and litter size, but this has been accomplished in detriment of the health and the survival rate of piglets. Therefore, porcine colostrum is now even more important in pig farming. In the present review, we discuss the current knowledge on the composition and physiological functions of the porcine colostrum and briefly propose future research directions.


Dose-response and functional role of whey permeate as a source of lactose and milk oligosaccharides on intestinal health and growth of nursery pigs

Ki Beom Jang, Jerry M Purvis, Sung W Kim
PMID: 34378040   DOI: 10.1093/jas/skab008

Abstract

Two experiments were conducted to evaluate dose-response and supplemental effects of whey permeate on growth performance and intestinal health of nursery pigs. In experiment (exp.) 1, 1,080 pigs weaned at 6.24 kg body weight (BW) were allotted to five treatments (eight pens/treatment) with increasing levels of whey permeate in three phases (from 10% to 30%, 3% to 23%, and 0% to 9% for phase 1, 2, and 3, respectively) fed until 11 kg BW and then fed a common phase 4 diet (0% whey permeate) until 25 kg BW in a 48-d feeding trial. Feed intake and BW were measured at the end of each phase. In exp. 2, 1,200 nursery pigs at 7.50 kg BW were allotted to six treatments (10 pens/treatment) with increasing levels of whey permeate from 0% to 18.75% fed until 11 kg BW. Feed intake and BW were measured during 11 d. Six pigs per treatment (1 per pens) were euthanized to collect the jejunum to evaluate tumor necrosis factor-alpha, interleukin-8 (IL-8), transforming growth factor-beta 1, mucin 2, histomorphology, digestive enzyme activity, crypt cell proliferation rate, and jejunal mucosa-associated microbiota. Data were analyzed using contrasts in the MIXED procedure and a broken-line analysis using the NLIN procedure of SAS. In exp. 1, increasing whey permeate had a quadratic effect (P < 0.05) on feed efficiency (G:F; maximum: 1.35 at 18.3%) in phase 1. Increasing whey permeate linearly increased (P < 0.05) average daily gain (ADG; 292 to 327 g/d) and G:F (0.96 to 1.04) of pigs in phase 2. In exp. 2, increasing whey permeate linearly increased (P < 0.05) ADG (349 to 414 g/d) and G:F (0.78 to 0.85) and linearly increased (P < 0.05) crypt cell proliferation rate (27.8% to 37.0%). The breakpoint from a broken-line analysis was obtained at 13.6% whey permeate for maximal G:F. Increasing whey permeate tended to change IL-8 (quadratic, P = 0.052; maximum: 223 pg/mg at 10.9%), to decrease Firmicutes:Bacteroidetes (P = 0.073, 1.59 to 1.13), to increase (P = 0.089) Bifidobacteriaceae (0.73% to 1.11%), and to decrease Enterobacteriaceae (P = 0.091, 1.04% to 0.52%) and Streptococcaceae (P = 0.094, 1.50% to 0.71%) in the jejunal mucosa. In conclusion, dietary inclusion of whey permeate increased the growth of nursery pigs from 7 to 11 kg BW. Pigs grew most efficiently with 13.6% whey permeate. Improvement in growth performance is partly attributed to stimulating intestinal immune response and enterocyte proliferation with positive changes in jejunal mucosa-associated microbiota in nursery pigs.


Rice straw and orange peel wastes as cheap and eco-friendly substrates: A new approach in β-galactosidase (lactase) enzyme production by the new isolate L. paracasei MK852178 to produce low-lactose yogurt for lactose-intolerant people

Walaa A Abdel Wahab, Samia A Ahmed, A M M Kholif, Salem Abd El Ghani, Hala R Wehaidy
PMID: 34247138   DOI: 10.1016/j.wasman.2021.06.028

Abstract

Converting wastes to valuable products is the main target for many kinds of research nowadays. Wastes represent an environmental problem and getting rid of it is not easy and causes pollution. Accordingly, this study offers production of the valuable enzyme β-galactosidase using rice straw and orange peel as the main medium constituents. β-galactosidase converts lactose to glucose and galactose which are simple sugars and can be fermented easily by lactose-intolerant people who represent more than 50% of the world's population. It was produced by Lactobacillus paracasei, a series isolated from fermented milk, identified using 16S ribosomal RNA gene partial sequence and had the accession number MK852178. Plackett-Burman (PB) and Central Composite (CCD) Designs optimized the production scoring 1.683(10)
U/ml with a difference five times higher than the non-optimized medium. The addition of 0.3 or 0.6% of β-galactosidase serves as a good fortification for manufacturing nutritional and therapeutic low-lactose yogurt with no significant differences in total protein, total solids, fat, and ash between control and all treatments. The chemical, rheological and sensory properties of the final produced yogurt were evaluated during storage periods up to 9 days at 5 °C. In conclusion, L. paracasei MK852178 β-galactosidase is a promising additive in manufacturing low lactose yogurt for lactose-intolerant people since it reduces the lactose content and doesn't influence the chemical and sensory properties.


Molecular Characterization of a Mesophilic Cellobiose 2-Epimerase That Maintains a High Catalytic Efficiency at Low Temperatures

Qiuming Chen, Yanchang Wu, Zhaolin Huang, Wenli Zhang, Wanmeng Mu
PMID: 34231359   DOI: 10.1021/acs.jafc.1c02025

Abstract

Cellobiose 2-epimerase (CE) can catalyze bioconversion of lactose to its prebiotic derivative epilactose. The catalytic property of a novel CE from
(Trbr-CE) was investigated. Trbr-CE showed the highest catalytic efficiency of epimerization toward lactose among all of the previously reported CEs. This enzyme's specific activity could reach as high as 208.5 ± 5.3 U/mg at its optimum temperature, which is 45 °C. More importantly, this enzyme demonstrated a considerably high activity at low temperatures, suggesting Trbr-CE as a promising enzyme for industrial low-temperature production of epilactose. This structurally flexible enzyme exhibited a comparatively high binding affinity toward substrates, which was confirmed by both experimental verification and computational analysis. Molecular dynamics (MD) simulations and binding free energy calculations were applied to provide insights into molecular recognition upon temperature changes. Compared with thermophilic CEs, Trbr-CE presents a more negative enthalpy change and a higher entropy change when the temperature drops.


[Efficacy and safety of lactase additive in preterm infants with lactose intolerance: a prospective randomized controlled trial]

Li Wang, Yi-Wen Wang, Jin-Tong Tan, Jie Yan, Yan Wu, Xin-Meng Wang, Wen-Zhi Yang, Ji-Hong Qian
PMID: 34266522   DOI: 10.7499/j.issn.1008-8830.2102038

Abstract

To study the efficacy and safety of lactase additive in improving lactose intolerance in preterm infants.
A total of 60 preterm infants with lactose intolerance who were admitted to the Xinhua Hospital Affiliated to Shanghai Jiao Tong University School of Medicine from January 2018 to December 2019 were randomly divided into a lactase treatment group and a control group, with 30 infants in each group. The infants in the lactase treatment group were given 4 drops of lactase additive (180 mg) added into preterm formula or breast milk, and those in the control group were given placebo, oral administration of probiotics (live combined
,
and
powder) at half an hour after feeding (1 g each time, twice a day), and clockwise abdominal massage around the belly button at 1 hour after feeding for 15 minutes each time, 3 times a day. Fecal pH, fecal reducing sugar, growth indicators, symptoms of lactose intolerance, and laboratory markers were measured at the end of the first and second weeks after intervention.
Finally 29 infants in the lactase treatment group and 26 infants in the control group completed the trial. At the end of the first week after intervention, compared with the control group, the lactase treatment group had significantly lower frequency of daily milk vomiting and gastric retention amount (
< 0.05) and a significantly higher proportion of infants with fecal pH > 5.0 (
< 0.05). At the end of the second week after intervention, compared with the control group, the lactase treatment group had significantly lower frequency of daily milk vomiting and 24-hour abdominal circumference difference (
< 0.05) and a significantly higher proportion of infants with the absence of gastric retention, fecal pH > 5.0, or negative reducing sugar in feces (
< 0.05). No adverse reactions associated with the lactase additive or probiotics were observed during the trial.
Lactase additive can safely and effectively improve the clinical symptoms caused by lactose intolerance in preterm infants.


Challenges and perspectives of the β-galactosidase enzyme

B I S Damin, F C Kovalski, J Fischer, J S Piccin, A Dettmer
PMID: 34223948   DOI: 10.1007/s00253-021-11423-7

Abstract

The enzyme β-galactosidase has great potential for application in the food and pharmaceutical industries due to its ability to perform the hydrolysis of lactose, a disaccharide present in milk and in dairy by-products. It can be used in free form, in batch processes, or in immobilized form, which allows continuous operation and provides greater enzymatic stability. The choice of method and support for enzyme immobilization is essential, as the performance of the biocatalyst is strongly influenced by the properties of the material used and by the interaction mechanisms between support and enzyme. Therefore, this review showed the main enzyme immobilization techniques, and the most used supports for the constitution of biocatalysts. Also, materials with the potential for immobilization of β-galactosidases and the importance of their biotechnological application are presented. KEY POINTS: • The main methods of immobilization are physical adsorption, covalent bonding, and crosslinking. • The structural conditions of the supports are determining factors in the performance of the biocatalysts. • Enzymatic hydrolysis plays an important role in the biotechnology industry.


Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples

Dmitri Pismennõi, Vassili Kiritsenko, Jaroslav Marhivka, Mary-Liis Kütt, Raivo Vilu
PMID: 34208735   DOI: 10.3390/molecules26123669

Abstract

Saccharides are the most common carbon source for
, which is a widely used bacterium in the production of fermented dairy products. The performance of the strain is influenced by the consumption of different saccharides during fermentation. Therefore, a precise measurement of the concentrations of saccharides in the fermentation media is essential. An 18-min long method with limits of quantitation in the range of 0.159-0.704 mg/L and with
C labelled internal standards employing hydrophilic interaction chromatography coupled to mass spectrometric detection-(HILIC-LC-MS) allowed for simultaneous quantification of five saccharides: fructose, glucose, galactose, sucrose, and lactose in the fermentation samples. The method included a four-step sample preparation protocol, which could be easily applied to high-throughput analysis. The developed method was validated and applied to the fermentation samples produced by
.


Limited Lactosylation of Beta-Lactoglobulin from Cow's Milk Exerts Strong Influence on Antigenicity and Degranulation of Mast Cells

Gerlof P Bosman, Sergio Oliveira, Peter J Simons, Javier Sastre Torano, Govert W Somsen, Leon M J Knippels, Rob Haselberg, Roland J Pieters, Johan Garssen, Karen Knipping
PMID: 34203636   DOI: 10.3390/nu13062041

Abstract

beta-lactoglobulin (BLG) is one of the major cow's milk proteins and the most abundant allergen in whey. Heating is a common technologic treatment applied during milk transformational processes. Maillardation of BLG in the presence of reducing sugars and elevated temperatures may influence its antigenicity and allergenicity.
to analyze and identify lactosylation sites by capillary electrophoresis mass spectrometry (CE-MS).
to assess the effect of lactosylated BLG on antigenicity and degranulation of mast cells.
BLG was lactosylated at pH 7, a water activity (aw) of 0.43, and a temperature of 65 °C using a molar ratio BLG:lactose of 1:1 by incubating for 0, 3, 8, 16 or 24 h. For the determination of the effect on antibody-binding capacity of lactosylated BLG, an ELISA was performed. For the assessment of degranulation of the cell-line RBL-hεIa-2B12 transfected with the human α-chain, Fcε receptor type 1 (FcεRI) was used.
BLG showed saturated lactosylation between 8 and 16 incubation hours in our experimental setup. Initial stage lactosylation sites L1 (N-terminus)-K47, K60, K75, K77, K91, K138 and K141-have been identified using CE-MS. Lactosylated BLG showed a significant reduction of both the IgG binding (
= 0.0001) as well as degranulation of anti-BLG IgE-sensitized RBL-hεIa-2B12 cells (
< 0.0001).
this study shows that lactosylation of BLG decreases both the antigenicity and degranulation of mast cells and can therefore be a promising approach for reducing allergenicity of cow's milk allergens provided that the process is well-controlled.


Human Milk Oligosaccharide Profiles over 12 Months of Lactation: The Ulm SPATZ Health Study

Linda P Siziba, Marko Mank, Bernd Stahl, John Gonsalves, Bernadet Blijenberg, Dietrich Rothenbacher, Jon Genuneit
PMID: 34201331   DOI: 10.3390/nu13061973

Abstract

Human milk oligosaccharides (HMOs) have specific dose-dependent effects on child health outcomes. The HMO profile differs across mothers and is largely dependent on gene expression of specific transferase enzymes in the lactocytes. This study investigated the trajectories of absolute HMO concentrations at three time points during lactation, using a more accurate, robust, and extensively validated method for HMO quantification. We analyzed human milk sampled at 6 weeks (
= 682), 6 months (
= 448), and 12 months (
= 73) of lactation in a birth cohort study conducted in south Germany, using label-free targeted liquid chromatography mass spectrometry (LC-MS
). We assessed trajectories of HMO concentrations over time and used linear mixed models to explore the effect of secretor status and milk group on these trajectories. Generalized linear model-based analysis was used to examine associations between HMOs measured at 6 weeks of lactation and maternal characteristics. Results: Overall, 74%, 18%, 7%, and 1% of human milk samples were attributed to milk groups I, II, III, and IV, respectively. Most HMO concentrations declined over lactation, but some increased. Cross-sectionally, HMOs presented high variations within milk groups and secretor groups. The trajectories of HMO concentrations during lactation were largely attributed to the milk group and secretor status. None of the other maternal characteristics were associated with the HMO concentrations. The observed changes in the HMO concentrations at different time points during lactation and variations of HMOs between milk groups warrant further investigation of their potential impact on child health outcomes. These results will aid in the evaluation and determination of adequate nutrient intakes, as well as further (or future) investigation of the dose-dependent impact of these biological components on infant and child health outcomes.


Explore Compound Types